molecular formula C9H11NO2S B2369284 (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine CAS No. 694481-80-6

(1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine

Cat. No.: B2369284
CAS No.: 694481-80-6
M. Wt: 197.25
InChI Key: OSAIUDXHCRAOCQ-UHFFFAOYSA-N
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Description

(1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine: is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing heterocycle, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Oxidation: The benzothiophene ring is then oxidized to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or peracids.

    Introduction of the Methylamine Group: The final step involves the introduction of the methylamine group through nucleophilic substitution reactions. This can be achieved using reagents such as methylamine or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido groups back to sulfide or sulfoxide forms.

    Substitution: The methylamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide or sulfoxide derivatives.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfur-containing structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand the interaction of sulfur-containing compounds with biological systems.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur-containing structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (1,1-Dioxido-2,3-dihydro-1-benzothien-2-yl)cyclohexanol
  • (3-chloro-1,1-dioxido-1-benzothien-2-yl)-N,N-dimethylmethanamine

Uniqueness:

  • Structural Features: The presence of the methylamine group distinguishes (1,1-Dioxido-2,3-dihydro-1-benzothien-5-yl)methylamine from other benzothiophene derivatives.
  • Reactivity: The compound’s unique reactivity profile, particularly in substitution reactions, sets it apart from similar compounds.

Properties

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIUDXHCRAOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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